molecular formula C11H12O2 B13776574 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene CAS No. 738595-37-4

10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene

Cat. No.: B13776574
CAS No.: 738595-37-4
M. Wt: 176.21 g/mol
InChI Key: VOIGAQQIUVJUDR-UHFFFAOYSA-N
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Description

10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene is a polycyclic organic compound characterized by a complex pentacyclic framework containing two oxygen atoms (dioxa) at the 10th and 12th positions. Its IUPAC name reflects a fused bicyclic system with bridgehead substituents and a double bond at the 4th position.

Key structural features include:

  • Pentacyclic backbone: A rigid, fused-ring system with high steric strain.
  • Double bond: At the 4th position, which may contribute to reactivity in addition or oxidation reactions.

Properties

CAS No.

738595-37-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

10,12-dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene

InChI

InChI=1S/C11H12O2/c1-2-5-3-4(1)6-7(5)9-11-10(13-11)8(6)12-9/h1-2,4-11H,3H2

InChI Key

VOIGAQQIUVJUDR-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4C5C(C3O4)O5

Origin of Product

United States

Preparation Methods

The synthesis of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene typically involves multi-step organic reactions. One common method includes the use of epoxidation reactions, where a precursor compound undergoes a reaction with an oxidizing agent to form the desired epoxide structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to facilitate the complex formation of the pentacyclic structure.

Chemical Reactions Analysis

10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include Lewis acids, which can catalyze diastereoselective reactions to form specific stereoisomers. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity with various biological molecules, potentially affecting pathways such as enzyme inhibition or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Dieldrin (10-Oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene)

Dieldrin, a chlorinated cyclodiene pesticide, shares the pentacyclic backbone and double bond position with the target compound but differs in oxygen count and substituents:

Property 10,12-Dioxapentacyclo[...]tridec-4-ene Dieldrin
Oxygen atoms 2 (10,12-dioxa) 1 (10-oxa)
Chlorine substituents Not specified 6 chlorine atoms at positions 3,4,5,6,13,13
Applications Unknown Historical pesticide (globally banned due to toxicity)
Stability Likely moderate (oxygen may reduce persistence) High environmental persistence

Key Differences :

  • Dieldrin’s chlorine substituents enhance its stability and bioaccumulation, whereas the target compound’s lack of reported halogens suggests lower toxicity risks .

Dechlorane Plus (1,4:7,10-Dimethanodibenzo[a,e]cyclooctene)

Dechlorane Plus, a chlorinated flame retardant, shares a fused polycyclic structure but lacks oxygen atoms:

Property 10,12-Dioxapentacyclo[...]tridec-4-ene Dechlorane Plus
Oxygen atoms 2 0
Chlorine substituents Not specified 12 chlorine atoms
Applications Unknown Flame retardant in plastics and polymers
Thermal stability Likely moderate Exceptionally high (resists degradation up to 400°C)

Key Differences :

  • Dechlorane Plus’s high chlorine content and thermal stability make it suitable for industrial applications, whereas the target compound’s utility remains unexplored .

Magnesium Tridec-4-ene Bromide Grignard Reagents

While structurally distinct, Grignard reagents like magnesium tridec-4-ene bromide share the "tridec-4-ene" hydrocarbon fragment:

Property 10,12-Dioxapentacyclo[...]tridec-4-ene Magnesium Tridec-4-ene Bromide
Functionality Neutral polycyclic ether Organometallic reagent (Mg-bound)
Reactivity Likely inert under standard conditions Highly reactive in nucleophilic additions
Applications Unknown Organic synthesis (e.g., C–C bond formation)

Key Differences :

  • The Grignard reagent’s reactivity stems from the magnesium center, whereas the target compound’s behavior is dictated by its oxygenated framework.
  • Steric effects from the tridec-4-ene moiety may differ due to the absence of magnesium in the target compound .

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